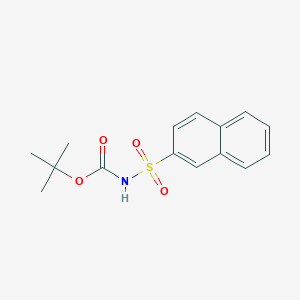

N-Boc-2-naphthalenesulfonamide

Description

N-Boc-2-naphthalenesulfonamide is a specialized sulfonamide derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of 2-naphthalenesulfonamide. The Boc group, a cornerstone of modern synthetic chemistry, confers stability under basic and nucleophilic conditions while enabling selective deprotection under acidic environments (e.g., trifluoroacetic acid). This compound is widely employed in peptide synthesis, medicinal chemistry, and as an intermediate in complex organic transformations. Structurally, it comprises a naphthalene core sulfonated at the 2-position, with the Boc group introducing steric bulk and modulating electronic properties. While direct physicochemical data for this compound are absent in the provided evidence, analogous sulfonamides (e.g., N-cyclohexyl-2-naphthalenesulfonamide , N-(4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide ) suggest typical traits such as moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane, alongside stability in inert atmospheres.

Properties

IUPAC Name |

tert-butyl N-naphthalen-2-ylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-15(2,3)20-14(17)16-21(18,19)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXVASJISKFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465583 | |

| Record name | N-Boc-2-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461441-06-5 | |

| Record name | N-Boc-2-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Naphthalenesulfonamide Intermediate

The 2-naphthalenesulfonamide moiety is introduced by sulfonylation of an amine with 2-naphthalenesulfonyl chloride or related sulfonylating agents. For example, in glycoside chemistry, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine was converted to the 2-naphthalenesulfonamide derivative using 2-naphthalenesulfonyl chloride under basic conditions to afford the sulfonamide intermediate in good yield.

This sulfonylation step is typically carried out under mild conditions to avoid side reactions, and the 2-naphthalenesulfonyl group serves as a robust protecting group due to its stability under various reaction conditions.

Boc Protection of the Sulfonamide Nitrogen

The Boc protecting group (tert-butoxycarbonyl) is introduced onto the sulfonamide nitrogen to afford N-Boc-2-naphthalenesulfonamide. This step is usually performed by reacting the sulfonamide intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP).

This method is favored because:

- It proceeds under mild conditions at room temperature.

- It produces carbon dioxide as a benign byproduct, driving the reaction to completion.

- It provides high yields and purity of the N-Boc protected product.

Typical Reaction Conditions and Catalysts

Research Findings and Optimization

- The use of catalytic DMAP significantly enhances the rate and yield of Boc protection by forming transient Boc-DMAP complexes, facilitating efficient transfer of the Boc group.

- Boc protection of sulfonamides is generally quantitative with slight excess of Boc2O; reaction times vary from 1 to 20 hours depending on substrate sterics and solvent.

- The Boc group on sulfonamides is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions or by thermal treatment if needed.

- In complex molecules, such as glycosylated sulfonamides, the Boc protection step is compatible with other sensitive functional groups, allowing multi-step synthesis sequences.

Alternative and Green Methods

Recent studies have explored greener protocols for Boc protection and deprotection:

- Water-mediated Boc deprotection at elevated temperatures (90–100°C) has been demonstrated as an eco-friendly method with high selectivity, preserving other protecting groups such as benzyl.

- Such green protocols could be adapted for Boc protection steps by minimizing organic solvents and using catalytic systems that reduce waste and improve atom economy.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group in N-Boc-2-naphthalenesulfonamide facilitates nucleophilic substitution. For example:

-

Reaction with Grignard Reagents :

In a one-pot synthesis, the Boc-protected amine reacts with in situ-generated isocyanates (from trifluoromethanesulfonyl anhydride and 2-chloropyridine) to form amides. Grignard reagents such as RMgX (R = aryl/alkyl) react with these intermediates, yielding substituted amides in high yields (up to 95%) under mild conditions .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation | R-MgX, Tf₂O, 2-chloropyridine, 0°C → rt | R-CONHR' (R' = naphthyl) | 85–95% |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free sulfonamide:

-

Acidic Hydrolysis :

Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 2-naphthalenesulfonamide .

| Deprotection Method | Conditions | Outcome |

|---|---|---|

| Acidic cleavage | 4M HCl/dioxane, rt, 2–4 hrs | Free amine (sulfonamide) |

| TFA/DCM (1:1), rt, 1 hr | Deprotected sulfonamide |

Asymmetric Deprotonation and Functionalization

The Boc group enhances the acidity of the α-hydrogen, enabling enantioselective deprotonation:

-

Kinetic Resolution :

Using n-BuLi/(-)-sparteine, asymmetric deprotonation of N-Boc-2-arylpiperidines achieves enantiomeric ratios (er) up to 97:3. Electrophilic quenching (e.g., with D₂O or CO₂) yields chiral 2,2-disubstituted piperidines .

| Reaction | Catalyst | er | Yield |

|---|---|---|---|

| Lithiation/Quenching | n-BuLi/(-)-sparteine | 97:3 | 39–48% |

Coupling Reactions

The sulfonamide participates in coupling reactions to form complex architectures:

-

Urea/Amide Formation :

Reacting with isocyanates or activated carboxylic acids (e.g., using DCC/DMAP) generates ureas or bis-amides, useful in peptidomimetics .

Biological Activity and Interactions

While not a direct reaction, the compound’s sulfonamide moiety interacts with biological targets:

-

Enzyme Inhibition :

Derivatives inhibit plasma kallikrein, a serine protease involved in inflammation, with IC₅₀ values in the nanomolar range .

Mechanistic Insights

-

Boc Group Stability : The Boc group stabilizes intermediates during reactions but is readily cleaved under acidic conditions, enabling sequential functionalization .

-

Sulfonamide Reactivity : The electron-withdrawing sulfonyl group activates the adjacent nitrogen for nucleophilic attacks, critical for amidation and substitution .

Scientific Research Applications

N-Boc-2-naphthalenesulfonamide is a chemical compound primarily utilized as an intermediate in organic synthesis, with applications spanning across agrochemicals, medicinal chemistry, and material science. It is a white to off-white powder with a molecular formula of and a molecular weight of 307.36 g/mol.

Scientific Research Applications

- Organic Synthesis: this compound is employed as an intermediate in the preparation of various compounds, including sulfonamides, ureas, and amides.

- Agrochemicals: It is used in the synthesis of agrochemicals like herbicides and fungicides.

- Medicinal Chemistry: It has been studied for its potential to inhibit cancer cell proliferation and tumor growth in preclinical models. this compound has also demonstrated potential in inhibiting plasma kallikrein, which is involved in inflammatory processes, suggesting therapeutic applications for conditions like hereditary angioedema and other inflammatory diseases .

- Antimicrobial Properties: Derivatives of naphthalenesulfonamides exhibit antimicrobial activity and the ability to enhance antibiotic action in resistant bacterial strains.

- Enzyme Inhibition: This compound has been evaluated for its inhibitory effects on enzymes such as plasma kallikrein, which is involved in inflammatory processes.

Case Studies

- Antibiotic Synergy: Naphthamide derivatives, including this compound, have shown enhanced efficacy when used with antibiotics against resistant bacterial strains, indicating its potential as an adjunct therapy in treating resistant infections.

- Kallikrein Inhibition: Preclinical studies have demonstrated the compound's effectiveness in inhibiting plasma kallikrein activity in vitro, supporting its potential use in managing conditions characterized by excessive kallikrein activity, such as certain types of edema.

Mechanism of Action

The mechanism of action of N-Boc-2-naphthalenesulfonamide involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group provides stability to the compound, allowing it to undergo various chemical transformations without degradation . The Boc group can be selectively cleaved under mild acidic conditions, making it a useful tool in peptide synthesis and other organic reactions . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to protect amine groups during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below contrasts N-Boc-2-naphthalenesulfonamide with structurally related sulfonamide derivatives, highlighting molecular properties, stability, and applications:

Key Research Findings:

Steric and Electronic Effects :

- The Boc group in this compound imposes greater steric hindrance than the cyclohexyl group in N-cyclohexyl-2-naphthalenesulfonamide, slowing undesired side reactions in catalytic systems .

- Electron-withdrawing sulfonamide groups enhance electrophilicity at the naphthalene ring, but the Boc group’s electron-donating tert-butyl moiety partially offsets this effect, altering regioselectivity in substitution reactions .

Acid Sensitivity :

Analytical Characterization :

- While specific data for this compound are unavailable, related sulfonamides (e.g., (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ) demonstrate that chiral variants require advanced HPLC (e.g., retention time 11.1 minutes ) and NMR (δ 7.2–8.3 ppm for aromatic protons ) for purity assessment.

Applications :

- This compound’s acid-lability makes it ideal for temporary amine protection, whereas N-cyclohexyl-2-naphthalenesulfonamide serves as a stable intermediate in harsh reaction conditions . The conjugated ketone in N-(4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide suggests utility in optoelectronic materials due to extended π-systems .

Biological Activity

N-Boc-2-naphthalenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications, drawing from diverse research findings.

This compound is characterized by the presence of a naphthalene ring substituted with a sulfonamide group and a tert-butyloxycarbonyl (Boc) protective group. The Boc group is commonly used in organic synthesis to protect amines, facilitating various chemical reactions without affecting the amine functionality.

Synthesis

The synthesis of this compound typically involves the reaction of 2-naphthalenesulfonyl chloride with a Boc-protected amine. This method allows for the selective introduction of the sulfonamide functionality while maintaining the stability of the Boc group under various reaction conditions .

Antimicrobial Properties

Research has indicated that derivatives of naphthalenesulfonamides exhibit significant antimicrobial activity. A study on 4-substituted 2-naphthamide derivatives demonstrated their ability to potentiate antibiotic action and inhibit efflux pumps in resistant bacterial strains, suggesting that this compound may share similar properties .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of plasma kallikrein, which is involved in inflammatory processes. This inhibition could have therapeutic implications for conditions such as hereditary angioedema and other inflammatory diseases .

Case Studies

- Antibiotic Synergy : A study evaluated the efficacy of several naphthamide derivatives, including this compound, in combination with antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when used in conjunction with antibiotics, highlighting its potential as an adjunct therapy in treating resistant infections .

- Kallikrein Inhibition : In preclinical studies, this compound was shown to effectively inhibit plasma kallikrein activity in vitro. This finding supports its potential use in managing conditions characterized by excessive kallikrein activity, such as certain types of edema .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N-Boc-2-naphthalenesulfonamide, and how should data interpretation be approached?

- Methodology : Use 1H/13C NMR to confirm the Boc (tert-butoxycarbonyl) group and sulfonamide linkage. Integrate peaks to verify stoichiometry (e.g., tert-butyl protons at δ ~1.3 ppm). FT-IR can validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and Boc carbonyl (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

- Experimental Design : Prepare a pure sample in deuterated solvents (e.g., DMSO-d6) for NMR. For reproducibility, document solvent, temperature, and instrument parameters .

Q. How can researchers assess the stability of This compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies :

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C over 48 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Compare results with differential scanning calorimetry (DSC) for phase transitions.

Q. What synthetic routes are most efficient for introducing the Boc group to 2-naphthalenesulfonamide, and how can side reactions be minimized?

- Methodology :

- Boc Protection : React 2-naphthalenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF.

- Optimization : Monitor reaction progress via TLC (Rf comparison) and adjust stoichiometry (1.2–1.5 equiv Boc₂O) to suppress sulfonamide over-alkylation.

Advanced Research Questions

Q. How can conflicting solubility data for This compound in polar aprotic solvents be resolved?

- Contradiction Analysis :

- Hypothesis Testing : Reevaluate solvent purity (e.g., DMF/water content via Karl Fischer titration) and crystallization conditions (e.g., cooling rates).

- Alternative Methods : Use dynamic light scattering (DLS) to detect aggregation in DMSO. Compare with solubility predictions via COSMO-RS computational models.

Q. What mechanistic insights explain the reactivity of This compound in nucleophilic substitution reactions?

- Experimental Design :

- Kinetic Studies : Perform time-resolved ¹H NMR to track intermediates in reactions with amines (e.g., benzylamine).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and activation barriers for sulfonamide vs. Boc group participation.

Q. How can researchers address discrepancies in reported biological activity of This compound derivatives across cell lines?

- Methodology :

- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers. Normalize assays to cell viability (MTT assay) and protein concentration (Bradford assay).

- Meta-Analysis : Compare literature data for common variables (e.g., incubation time, solvent/DMSO concentration). Apply statistical tools (ANOVA) to identify outlier datasets.

Data and Safety Considerations

Q. What protocols ensure safe handling of This compound given its potential toxicity?

- Safety Measures :

- Use fume hoods for synthesis/purification. Wear nitrile gloves and safety goggles.

- Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis.

Q. How can researchers validate the purity of This compound batches using orthogonal analytical methods?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.